

In-Depth Technical Guide to the Chemical Structure of Ferensimycin B

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Compound of Interest

Compound Name: *Ferensimycin B*

Cat. No.: B1206063

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Abstract

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural products. Isolated from the fermentation broth of *Streptomyces* sp. No. 5057, it demonstrates notable biological activity, particularly against Gram-positive bacteria.[1] Structurally, it is a complex molecule featuring multiple stereocenters and cyclic ether systems, characteristic of ionophore antibiotics. This document provides a comprehensive overview of the chemical structure of **Ferensimycin B**, including its physicochemical properties. Due to the limited public availability of the primary literature, this guide also furnishes representative experimental protocols for the production, isolation, characterization, and biological evaluation of such polyether antibiotics, compiled from established methodologies in the field.

Core Chemical Structure and Properties

Ferensimycin B is a complex polyether antibiotic closely related to lysocellin.[1] Its structure is characterized by a long carbon chain punctuated by several tetrahydrofuran and tetrahydropyran rings, a carboxylic acid group, and numerous hydroxyl and methyl substituents. This intricate architecture enables it to form stable complexes with metal cations, facilitating their transport across lipid membranes, which is the basis of its antibiotic activity.

The definitive chemical identity of **Ferensimycin B** is established by the following identifiers and properties.

Table 1: Chemical Identifiers for Ferensimycin B

| Identifier | Value | Source |
|------------|--|---------|
| IUPAC Name | (2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid | [2] |
| SMILES | <chem>CC--INVALID-LINK--(C)[C@]2(--INVALID-LINK--(CC)--INVALID-LINK--O)C)O)C">C@HC(=O)--INVALID-LINK----INVALID-LINK--[C@@H]3--INVALID-LINK--(--INVALID-LINK--C(=O)O)O)C)C">C@HO</chem> | PubChem |
| InChI | InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1 | [2] |
| InChIKey | VXCHOKYIQWIIJX-BFXJAOHTSA-N | [2] |

Table 2: Physicochemical Properties of Ferensimycin B

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₃₅ H ₆₂ O ₁₀ | [2] |
| Molecular Weight | 642.9 g/mol | [2] |
| Exact Mass | 642.43429817 Da | [2] |
| XLogP3 | 5.3 | [2] |
| CAS Number | 83852-60-2 | [3] |

Spectroscopic and Biological Data

Detailed experimental data from the primary literature, such as NMR chemical shifts, mass spectrometry fragmentation, and specific Minimum Inhibitory Concentration (MIC) values, are not readily available in the public domain. The following tables are structured to present such data and can be populated upon access to the full experimental results from the original characterization studies.

Table 3: ¹H and ¹³C NMR Spectral Data

Note: Specific experimental NMR data for **Ferensimycin B** is not available in the searched literature. The structural elucidation would rely on a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. For context, the ¹³C NMR chemical shifts for the structurally similar polyether antibiotic, lysocellin, have been fully assigned.[4][5][6]

| Atom No. | ¹³ C Chemical Shift (δ, ppm) | ¹ H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
|--------------------|---|---|
| Data Not Available | Data Not Available | Data Not Available |

Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry fragmentation data for **Ferensimycin B** is not available in the searched literature. High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition, and MS/MS fragmentation would help elucidate the connectivity of the structural subunits.

| m/z (Observed) | Relative Intensity (%) | Ion Assignment |
|--------------------|------------------------|--------------------|
| Data Not Available | Data Not Available | Data Not Available |

Table 5: Antibacterial Activity Profile (MIC)

Note: While **Ferensimycin B** is reported to be active against Gram-positive bacteria, specific MIC values are not available in the searched literature.^[1] The data below is representative of the format for such results.

| Test Organism | Strain | MIC (µg/mL) |
|-----------------------|------------|--------------------|
| Staphylococcus aureus | ATCC 29213 | Data Not Available |
| Bacillus subtilis | ATCC 6633 | Data Not Available |
| Enterococcus faecalis | ATCC 29212 | Data Not Available |

Experimental Protocols (Representative)

The following protocols are representative methodologies for the production, isolation, and characterization of polyether antibiotics from Streptomyces and are based on established techniques in the field.

Protocol 1: Fermentation of Producing Organism

This protocol describes a typical submerged liquid culture fermentation for the production of secondary metabolites by Streptomyces.^{[7][8][9][10]}

- **Strain Maintenance:** Maintain Streptomyces sp. No. 5057 on a suitable agar medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-10 days to achieve good sporulation.
- **Seed Culture:** Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from the agar plate. Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

- **Production Culture:** Transfer the seed culture (5-10% v/v) into a production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts). Ferment in a larger vessel (e.g., 2 L baffled flasks or a bioreactor) at 28-30°C with agitation and aeration for 5-7 days.
- **Monitoring:** Monitor the production of the antibiotic during fermentation using a bioassay (e.g., agar diffusion assay against *Bacillus subtilis*) or by chromatographic methods (e.g., HPLC).

Protocol 2: Isolation and Purification

This protocol outlines a general procedure for the extraction and purification of a lipophilic polyether antibiotic from a fermentation broth.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Mycelial Separation:** Separate the mycelial biomass from the culture broth by centrifugation or filtration.
- **Solvent Extraction:**
 - Extract the mycelial cake with a polar organic solvent such as acetone or methanol to release intracellular compounds. Filter and concentrate the extract in vacuo.
 - Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate or n-butanol at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid moiety is protonated.
- **Combining and Concentration:** Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
- **Chromatographic Purification:**
 - Subject the crude extract to silica gel column chromatography, eluting with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
 - Monitor fractions by thin-layer chromatography (TLC) and bioassay.

- Pool active fractions and subject them to further purification steps, such as Sephadex LH-20 size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) on a C18 column, to yield the pure compound.

Protocol 3: Structural Characterization

This protocol details the standard analytical methods for elucidating the structure of a purified natural product.^{[15][16][17][18]}

- NMR Spectroscopy:
 - Dissolve 5-10 mg of pure **Ferensimycin B** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
 - Acquire 1D spectra (¹H, ¹³C, DEPT-135) and 2D spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the molecule.
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
 - Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in both positive and negative ion modes.
 - Determine the accurate mass to confirm the elemental formula.
 - Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which provide information about the structural components.

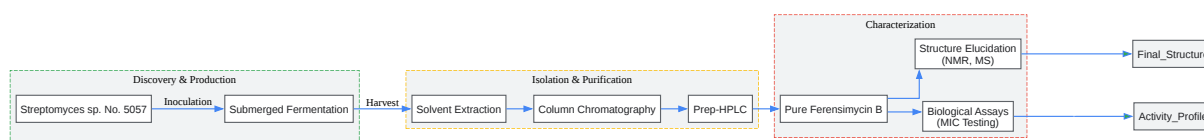
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.^{[19][20][21][22][23]}

- **Preparation of Inoculum:** Culture the test bacteria (e.g., *Staphylococcus aureus*) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- **Preparation of Antibiotic Dilutions:** Prepare a stock solution of **Ferensimycin B**. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64 to 0.06 $\mu\text{g/mL}$).
- **Inoculation and Incubation:** Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 18-24 hours.
- **Reading Results:** The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualization of Workflow

The discovery and characterization of a novel natural product like **Ferensimycin B** follows a logical and systematic workflow, from the producing organism to the final pure compound with confirmed structure and activity.



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Caption: Workflow for the discovery and characterization of **Ferensimycin B**.

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